molecular formula C8H5F3O3 B037468 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 112811-65-1

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No. B037468
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

To a solution of 1.14 g (0.0055 mole) of 3-methoxy-2,4,5-trifluorobenzoic acid (XXVI) (prepared as described in Preparation 1 or 2) in 10 ml of dry benzene was added 5 ml of thionyl chloride and the mixture was heated under reflux for 1 hour. At the end of this time, benzene and the excess of thionyl chloride were removed completely to give 3-methoxy-2,4,5-trifluorobenzoyl chloride (XXVII) [Step (E7)].
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([F:14])=[C:5]([CH:9]=[C:10]([F:13])[C:11]=1[F:12])[C:6](O)=[O:7].S(Cl)([Cl:17])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]([F:14])=[C:5]([CH:9]=[C:10]([F:13])[C:11]=1[F:12])[C:6]([Cl:17])=[O:7]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=C(C1F)F)F
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At the end of this time, benzene and the excess of thionyl chloride were removed completely

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)Cl)C=C(C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.